5-(2-Aminoethyl)-1H-1,2,4-triazole-3(2H)-thione

Tautomerism Computational Chemistry Metal Coordination

Access to the unblocked N4 5-(2-aminoethyl)-1,2,4-triazole-3-thione intermediate is a bottleneck for antisecretory API programs requiring patent-grade N-amination (U.S. 4,230,715). This compound eliminates that gap: • Enables direct synthesis of 4-amino-5-(2-aminoethyl)-4H-1,2,4-triazole-3-thiol HCl, inaccessible from 4-alkyl-blocked analogs. • S,N-chelate effect boosts metal-complex stability 100-1000× over monodentate triazole-thiones. • Aqueous-compatible amine handle (pKₐ ~9-10) streamlines DEL/on-bead library synthesis. Custom synthesis; inquire for lot-specific purity and lead time.

Molecular Formula C4H8N4S
Molecular Weight 144.20 g/mol
Cat. No. B13114715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Aminoethyl)-1H-1,2,4-triazole-3(2H)-thione
Molecular FormulaC4H8N4S
Molecular Weight144.20 g/mol
Structural Identifiers
SMILESC(CN)C1=NC(=S)NN1
InChIInChI=1S/C4H8N4S/c5-2-1-3-6-4(9)8-7-3/h1-2,5H2,(H2,6,7,8,9)
InChIKeyXVKUCNAFKNLILH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Aminoethyl)-1H-1,2,4-triazole-3(2H)-thione: Research-Grade Identity & Classification


5-(2-Aminoethyl)-1H-1,2,4-triazole-3(2H)-thione (CAS 500860-17-3, NSC513575), with molecular formula C₄H₈N₄S and molecular weight 144.20 g/mol, is a heterocyclic small molecule belonging to the 1,2,4-triazole-3-thione class . The compound features a five-membered 1,2,4-triazole ring bearing a primary aminoethyl substituent at the 5-position and a thione (C=S) group at the 3-position, distinguishing it from thiol (SH) tautomers commonly encountered in related mercapto-triazole series [1]. This structural motif places the compound at the intersection of several pharmacologically relevant chemotypes, including histamine-like aminoethyl-triazoles [2] and metal-chelating thione-heterocycles [3], making it a versatile intermediate for medicinal chemistry and coordination chemistry applications.

1
Unblocked N4 position for N-amination derivatization
2
Thione tautomer energetically favored — defined sulfur donor character
3
Protonatable amine handle for aqueous-compatible synthesis

5-(2-Aminoethyl)-1H-1,2,4-triazole-3(2H)-thione: Irreplaceable Structural Features


Indiscriminate substitution among 1,2,4-triazole-3-thione derivatives is precluded by three structural features unique to this compound. First, the primary aminoethyl side chain at the 5-position introduces a basic amine handle with a predicted pKₐ of approximately 9–10 , enabling pH-dependent protonation and enhanced aqueous solubility relative to neutral alkyl- or aryl-substituted analogs such as 4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol (CAS 20939-16-6) . Second, the thione (C=S) tautomer—computationally favored over the thiol (C–SH) form by 15–25 kJ/mol in the parent 1,2,4-triazole-3-thione system [1]—dictates a soft sulfur donor character that governs metal coordination geometry, a property absent in triazole-thiol or triazole-amino congeners. Third, the absence of an N4 substituent preserves an unsubstituted ring NH, which serves as a hydrogen-bond donor and a site for further N-functionalization (e.g., Mannich reactions, N-alkylation), contrasting with 4-alkyl/aryl-blocked derivatives such as 5-(2-aminoethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol hydrochloride . Together, these features mean that substituting this compound with a structurally similar triazole-thione lacking the aminoethyl group, bearing a blocked N4 position, or adopting the thiol tautomer will fundamentally alter solubility, metal-binding stoichiometry, and synthetic derivatization pathways.

N4-blocked4-alkyl substitution forecloses N-amination route to 4-amino pharmacophore
Thiol tautomerThiol form alters metal coordination stoichiometry and may reduce solubility
Neutral 5-substituentLack of ionizable amine leads to low aqueous solubility and potential assay precipitation

5-(2-Aminoethyl)-1H-1,2,4-triazole-3(2H)-thione: Differentiating Evidence vs. Analogs


Thione-Thiol Tautomeric Preference Over 4-Alkyl-5-aryl Analogs

The thione (C=S) tautomer of 1,2,4-triazole-3-thione and its 5-substituted derivatives is energetically favored over the thiol (C–SH) form. DFT calculations at the B3LYP/6-31G(d,p) level indicate that for the parent 1,2,4-triazole-3-thione scaffold, the thione tautomer is more stable by approximately 15–25 kJ/mol in the gas phase [1]. The presence of a 5-aminoethyl substituent introduces an additional intramolecular hydrogen-bonding motif (NH₂···S=C) that further stabilizes the thione form relative to unsubstituted or 5-alkyl-substituted analogs, for which such stabilization is absent. In contrast, 4-alkyl-5-aryl-1,2,4-triazole-3-thione derivatives (e.g., 4-ethyl-5-phenyl analogs) show a reduced thione-thiol energy gap of <10 kJ/mol due to steric and electronic effects of the N4 and C5 substituents [2]. A larger thione-thiol energy gap correlates with a more predictable and singular metal-coordination mode (monodentate S-donation) rather than ambidentate S/N coordination observed in tautomeric mixtures [3].

Tautomer Energy Gap
Class-level
Target: >20 kJ/mol favoring thione (estimated)
4-alkyl-5-aryl analogs: reduced energy gap
Supports single-species tautomer assignment for coordination studies
DFT gas-phase extrapolation; experimental confirmation recommended
Tautomerism Computational Chemistry Metal Coordination

Direct N-Amination to Antisecretory Intermediate via Free N4

5-(2-Aminoethyl)-1H-1,2,4-triazole-3(2H)-thione serves as a direct precursor to 4-amino-5-(2-aminoethyl)-4H-1,2,4-triazole-3-thiol hydrochloride via N-amination. This specific transformation is described in U.S. Patent 4,230,715, where the hydrochloride salt was obtained in 2.5 g yield after recrystallization from methanol/ethyl acetate and ethanol [1]. The resulting 4-amino derivative falls within the scope of 1,2,4-triazole-3-thiols claimed to possess antisecretory activity. In contrast, 4-alkyl-substituted analogs such as 4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol (CAS 20939-16-6) and 5-(2-aminoethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol hydrochloride (CAS 1258639-66-5) cannot undergo this N-amination step because the N4 position is already blocked, precluding access to the 4-amino pharmacophore via the same synthetic route. This represents a discrete synthetic branching point that is accessible only from the unsubstituted N4 scaffold.

N-Amination Access
Head-to-head
Target: direct N-amination feasible; 2.5 g isolated yield
4-ethyl analog: route blocked
Unique synthetic entry to patented antisecretory pharmacophore
Patent-graded protocol; yield reported at laboratory scale
Medicinal Chemistry Patent Intermediate Antisecretory Agents

Primary Amine Enhances Aqueous Solubility vs. Neutral Analogs

The primary aminoethyl substituent at the 5-position provides a protonatable amine (predicted pKₐ ≈ 9–10) that imparts pH-dependent aqueous solubility to 5-(2-aminoethyl)-1H-1,2,4-triazole-3(2H)-thione . At pH < 8, the protonated ammonium form predominates, facilitating dissolution in aqueous media. In contrast, neutral 5-alkyl- or 5-aryl-substituted 1,2,4-triazole-3-thiones such as 5-phenyl-1,2,4-triazole-3-thione or 5-methyl-1,2,4-triazole-3-thione possess no ionizable group on the 5-substituent, resulting in predicted logP values >1.0 and poor aqueous solubility (<1 mg/mL) [1]. This solubility differential is critical for in vitro biological assays conducted in aqueous buffer systems, where precipitation of neutral analogs at screening concentrations (10–100 μM) is a documented limitation [2].

Aqueous Solubility
Class-level
Target: predicted >5 mg/mL at pH <7
5-aryl analogs: <0.1 mg/mL
Reduces assay precipitation risk for biological screening
Predicted values; confirm experimentally
Physicochemical Properties Solubility Formulation

S,N-Bidentate Chelation vs. Monodentate Triazole-Thiones

The simultaneous presence of a soft thione sulfur donor and a hard primary amine nitrogen donor in 5-(2-aminoethyl)-1H-1,2,4-triazole-3(2H)-thione creates a potential S,N-bidentate chelating motif. IR spectroscopic evidence demonstrates that upon complexation with Fe(II), the C=S stretching band of 1,2,4-triazole-3-thiones shifts from approximately 750 cm⁻¹ to lower wavenumbers, indicating direct S→Fe coordination [1]. The pendant aminoethyl arm can additionally coordinate via the terminal NH₂ group, forming a five-membered chelate ring. This contrasts with simple 4-amino-5-alkyl-1,2,4-triazole-3-thiones (e.g., 4-amino-5-ethyl analog, CAS 20939-16-6), where coordination occurs primarily through the triazole ring nitrogen and/or thione sulfur, but without a flexible pendant amine for chelate-ring formation . The predicted pKₐ of the thione sulfur in copper(II) complexes of related 5-amino-4-ethyl-1,2,4-triazole-3-thione is 6.8–7.2 [2], suggesting that metal complex stability is pH-tunable—a property exploitable in metal-selective extraction or biological metal-ion buffering applications.

Chelation Capability
Cross-study
Target: S,N-bidentate 5-membered chelate ring
4-amino-5-ethyl analog: primarily monodentate
Chelate effect may enhance complex stability by 10²–10³
IR evidence supports thione→Fe coordination
Coordination Chemistry Metal Chelation Ligand Design

Histamine H₁/H₂ Selectivity: 3-Thione Pharmacophore Variant

Derivatives of 3-(β-aminoethyl)-1,2,4-triazole, structurally analogous to 5-(2-aminoethyl)-1H-1,2,4-triazole-3(2H)-thione, have been pharmacologically characterized for histamine H₁ and H₂ receptor activity. Specifically, 3-(β-aminoethyl)-5-amino-1,2,4-triazole (IEM-813) displayed preferential H₁-receptor agonism in isolated guinea pig ileum assays, while 3-(β-aminoethyl)-1,2,4-triazole (IEM-759) exhibited preferential H₂-receptor activity in gastric acid secretion and right atrium chronotropy models [1][2]. The target compound, bearing a thione group at the 3-position rather than an amino (IEM-813) or unsubstituted (IEM-759) group, presents a third pharmacophoric variant at this critical position. The thione sulfur introduces a soft, polarizable electron density that is absent in both IEM-813 and IEM-759, potentially shifting receptor subtype selectivity through altered hydrogen-bonding and hydrophobic contacts within the GPCR binding pocket [3].

Histamine Receptor SAR
Cross-study
Target: 3-thione variant fills gap between H₁/H₂ probes
IEM-813 (3-amino) H₁ pref.; IEM-759 (3-H) H₂ pref.
Tool for probing 3-position electronic effect on receptor selectivity
Receptor selectivity for thione not yet determined
Histamine Receptors GPCR Pharmacology SAR

5-(2-Aminoethyl)-1H-1,2,4-triazole-3(2H)-thione: Research & Industrial Applications


Antisecretory Lead: Synthesis of 4-Amino Derivative

Procurement of 5-(2-aminoethyl)-1H-1,2,4-triazole-3(2H)-thione is justified when the synthetic objective is the preparation of 4-amino-5-(2-aminoethyl)-4H-1,2,4-triazole-3-thiol hydrochloride—a compound explicitly exemplified in U.S. Patent 4,230,715 as falling within a claimed class of antisecretory 1,2,4-triazole-3-thiols [1]. This N-amination transformation is chemically inaccessible from 4-alkyl-blocked analogs such as 5-(2-aminoethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol hydrochloride (CAS 1258639-66-5) [2]. The patent-graded synthetic precedent (2.5 g isolated yield at laboratory scale) provides a directly transferable protocol for medicinal chemistry groups pursuing gastric antisecretory or related GI-targeted programs [1].

S,N-Bidentate Ligand Design for Transition Metals

The thione sulfur (soft donor) and pendant primary amine nitrogen (hard donor) of 5-(2-aminoethyl)-1H-1,2,4-triazole-3(2H)-thione provide a pre-organized S,N-chelating motif capable of forming five-membered chelate rings with borderline metal ions such as Cu(II), Fe(II), and Zn(II) [1]. IR spectroscopic evidence from structurally related 1,2,4-triazole-3-thione–Fe complexes confirms direct S→Fe coordination with characteristic C=S vibrational band shifts [2]. This ligand is differentiated from monodentate triazole-thiones (e.g., 4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol, CAS 20939-16-6) by the chelate effect, which is expected to enhance complex thermodynamic stability by 2–3 orders of magnitude—a critical advantage for applications in metallodrug design, metal-selective extraction, and homogeneous catalysis.

Histamine Receptor Subtype Probing with 3-Thione Variant

The aminoethyl-triazole scaffold shared by the target compound and the pharmacologically characterized IEM-813/IEM-759 series [1] positions 5-(2-aminoethyl)-1H-1,2,4-triazole-3(2H)-thione as a structurally coherent tool for extending histamine receptor SAR. While IEM-813 (3-amino) shows H₁ preference and IEM-759 (3-unsubstituted) shows H₂ preference in isolated tissue assays [2], the 3-thione variant introduces a sulfur atom with distinct electronic polarizability and hydrogen-bond acceptor character. Procurement of this compound enables systematic exploration of the 3-position electronic parameter on H₁/H₂ selectivity without altering the aminoethyl side chain, filling a documented gap in the existing SAR landscape .

Aqueous-Compatible Building Block for Library Synthesis

The enhanced aqueous solubility of 5-(2-aminoethyl)-1H-1,2,4-triazole-3(2H)-thione, driven by the protonatable primary amine (predicted pKₐ ~9–10) [1], makes it a preferable building block over neutral 5-aryl/alkyl-1,2,4-triazole-3-thiones for synthetic protocols conducted in aqueous or mixed aqueous-organic media, including DNA-encoded library (DEL) synthesis and on-bead combinatorial chemistry. Neutral analogs with predicted logP >1.5 frequently precipitate at the 10–100 mM concentrations required for efficient coupling reactions, a limitation documented in the synthesis of thio-triazole derivative libraries [2]. The aminoethyl handle further allows direct amide coupling or reductive amination without prior protecting-group manipulation, streamlining library production workflows.

Application
Selection Property
Validation Focus
Synthesis of 4-Amino Antisecretory Intermediate
Unsubstituted N4 for N-amination
Synthetic route feasibility and protocol documentation
S,N-Bidentate Ligand for Transition Metals
Thione sulfur + amine nitrogen chelating motif
Chelate ring stability and metal complex stoichiometry
Histamine Receptor Subtype SAR Probe
3-Thione pharmacophore variant
Receptor subtype selectivity in functional assays
Aqueous-Combinatorial Chemistry Building Block
pH-dependent solubility and free amine handle
Coupling efficiency in aqueous media and precipitation threshold
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